WIC1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WIC1 involves several steps, starting with the preparation of the core benzopyran structure. The key steps include:
Formation of the benzopyran core: This is typically achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the piperazinyl group: This step involves the reaction of the benzopyran core with 4-ethylpiperazine under controlled conditions.
Carboxamide formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
WIC1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can be performed on the aromatic ring and the piperazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
Scientific Research Applications
WIC1 has a wide range of applications in scientific research, including:
Cancer Research: This compound is used to study the inhibition of the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and differentiation.
Stem Cell Research: It helps in understanding the regulation of stem cell proliferation and differentiation, particularly in airway basal stem cells.
Drug Development: This compound serves as a lead compound in the development of new therapeutic agents targeting the Wnt/β-catenin pathway.
Biological Studies: It is used to investigate the molecular mechanisms underlying various biological processes regulated by the Wnt/β-catenin pathway.
Mechanism of Action
WIC1 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It specifically targets the phosphorylation of β-catenin at the Y489 site, thereby preventing its nuclear localization and subsequent activation of target genes. This inhibition leads to reduced proliferation of airway basal stem cells and promotes their differentiation into ciliated cells .
Comparison with Similar Compounds
Similar Compounds
XAV939: Another Wnt/β-catenin signaling inhibitor that stabilizes axin and promotes the degradation of β-catenin.
ICG-001: Inhibits the interaction between β-catenin and CREB-binding protein (CBP), thereby blocking Wnt signaling.
LGK974: A porcupine inhibitor that prevents the secretion of Wnt ligands.
Uniqueness of WIC1
This compound is unique in its specific inhibition of β-catenin phosphorylation at the Y489 site, which is not a common target for other Wnt inhibitors. This specificity makes this compound a valuable tool in studying the detailed mechanisms of Wnt signaling and its role in various biological processes .
Biological Activity
WIC1, chemically known as N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboxamide, is a small molecule that has garnered attention for its significant biological activity, particularly in modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and embryonic development. The inhibition of this pathway by this compound presents potential therapeutic applications in cancer treatment and regenerative medicine.
This compound primarily functions as an inhibitor of glycogen synthase kinase 3β (GSK3β), a critical component in the Wnt signaling cascade. By inhibiting GSK3β, this compound prevents the phosphorylation and degradation of β-catenin, a key mediator in this signaling pathway. The accumulation of β-catenin leads to altered expression of target genes associated with cell growth and survival. This mechanism highlights this compound's potential to influence both cancer cell dynamics and stem cell behavior.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the proliferation of airway basal stem cells while promoting ciliated cell differentiation. This suggests its potential role in tissue regeneration and repair processes. Additionally, this compound has shown efficacy in inhibiting tumor growth across various cancer models by disrupting the Wnt signaling that promotes cancer cell proliferation.
Comparative Analysis with Other Compounds
This compound shares structural and functional similarities with other known Wnt inhibitors but is unique in its specific targeting of GSK3β. Below is a comparison table highlighting some notable compounds that inhibit the Wnt/β-catenin signaling pathway:
Compound Name | Chemical Structure | Mechanism of Action |
---|---|---|
This compound | N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboxamide | Inhibits GSK3β activity |
ICG-001 | Varies | Inhibits β-catenin/CBP interaction |
XAV939 | Varies | Inhibits tankyrase, leading to Axin degradation |
C59 | Varies | Inhibits Porcupine, affecting Wnt ligand secretion |
Case Studies and Research Findings
Research has highlighted several case studies where this compound was utilized to explore its biological effects:
- Cancer Models : In various cancer studies, this compound was found to suppress T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) activity, which is vital for tumor growth regulation. These findings indicate that this compound may serve as a promising candidate for targeted cancer therapies .
- Stem Cell Dynamics : A study focusing on airway basal stem cells revealed that treatment with this compound not only reduced cell proliferation but also enhanced differentiation into ciliated cells. This effect underscores its potential application in regenerative medicine and tissue engineering.
- Comparative Effectiveness : When compared to other compounds like ICG-001 and XAV939, this compound demonstrated a more pronounced effect on GSK3β inhibition specifically, suggesting a unique mechanism that could be leveraged for therapeutic purposes in conditions where Wnt signaling is dysregulated.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c1-2-24-11-13-25(14-12-24)18-9-7-17(8-10-18)23-21(26)19-15-16-5-3-4-6-20(16)28-22(19)27/h3-10,15H,2,11-14H2,1H3,(H,23,26) |
InChI Key |
YQXKWSNLAVFZJL-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WIC1; WIC-1; WIC 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.